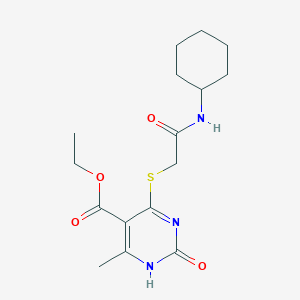

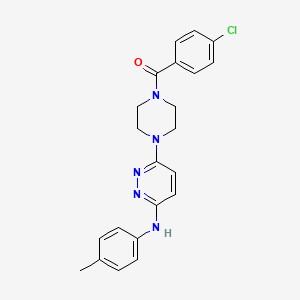

![molecular formula C6H6BF6K B2874436 Potassium;trifluoro-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]boranuide CAS No. 2410559-80-5](/img/structure/B2874436.png)

Potassium;trifluoro-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]boranuide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Borylation of Fluorinated Arenes

Potassium salts of boron-centered nucleophiles demonstrate reactivity with perfluorinated arenes, leading to the formation of new tricyano(aryl)borates with high chemo- and regioselectivity. These reactions proceed via an SNAr mechanism, offering a unique pathway to synthesize stable tricyano(aryl)borates, which are important for further chemical transformations (Landmann et al., 2017).

Organic Chemistry Applications

Potassium trifluoro(organo)borates are stable organoboron derivatives that have shown promising reactivity in organic synthesis. They are more reactive than boronic acids or esters in numerous reactions, including transmetallation reactions with transition metals. This reactivity opens new perspectives for their application in organic chemistry (Darses & Genêt, 2003).

Synthesis and Application of Alkenylstannanes

Base-sensitive cyclopropenes undergo direct stannylation in the presence of stoichiometric potassium fluoride, leading to the synthesis of alkenylstannanes. This methodology provides access to tetrasubstituted cyclopropenes, showcasing the utility of potassium fluoride in enabling novel synthetic routes (Fordyce et al., 2008).

Trifluoromethylation of Aryl Iodides

Potassium (trifluoromethyl)trimethoxyborate serves as a new source of CF3 nucleophiles in copper-catalyzed trifluoromethylation reactions. This crystalline salt is stable, easy to handle, and transforms various aryl iodides into benzotrifluorides under mild conditions, highlighting its significance in introducing trifluoromethyl groups into organic molecules (Knauber et al., 2011).

Cross-Coupling Reactions

Potassium alkyltrifluoroborates participate in palladium-catalyzed coupling reactions with aryl and 1-alkenyl trifluoromethanesulfonates, demonstrating the utility of potassium trifluoroborates in facilitating cross-coupling reactions. This method allows for the synthesis of arenes and alkenes, further emphasizing the role of these compounds in organic synthesis (Molander & Ito, 2001).

properties

IUPAC Name |

potassium;trifluoro-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]boranuide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BF6.K/c8-6(9,10)4-1-5(2-4,3-4)7(11,12)13;/h1-3H2;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCEVWGLAJFKQSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C12CC(C1)(C2)C(F)(F)F)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BF6K |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

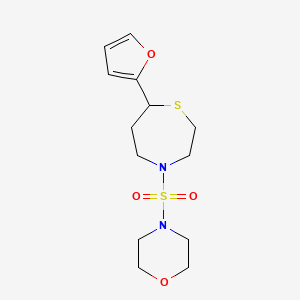

![N-(3-chlorophenyl)-2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamide](/img/structure/B2874356.png)

![N-[1-(4-fluorophenyl)ethyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2874366.png)

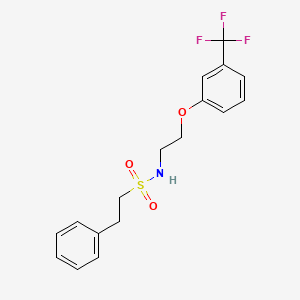

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2874368.png)

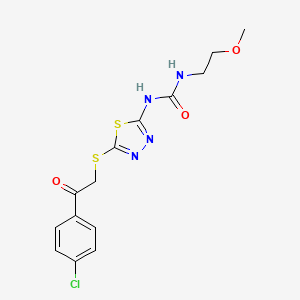

![N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B2874369.png)

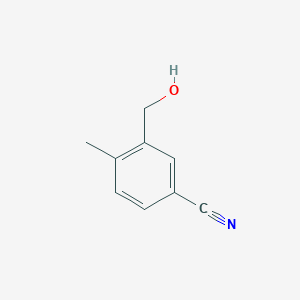

![5-{3-[(4-Butylphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2874370.png)

![2-{1-Phenylimidazo[1,5-a]pyridin-3-yl}ethan-1-amine](/img/structure/B2874373.png)

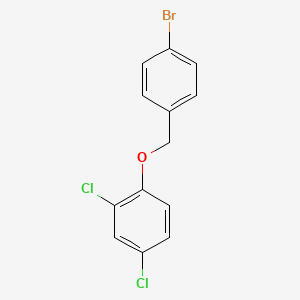

![2-[(3-Chlorophenyl)methyl]-4-[(2,4-dichlorophenyl)methoxy]quinazoline](/img/structure/B2874375.png)